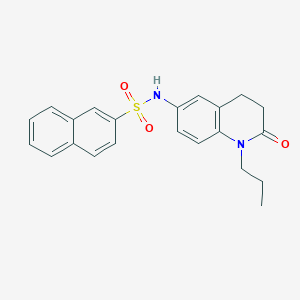

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h3-7,9-11,14-15,23H,2,8,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWHAMWAGSJDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

The tetrahydroquinolinone scaffold is commonly synthesized via acid-catalyzed cyclization of β-keto anilides. For 6-amino derivatives, a modified approach using N-propyl-β-keto anilides with directed ortho-metalation has been reported.

- Starting Material : N-Propyl-3-(4-aminophenyl)-3-oxopropanamide

- Cyclization : Treat with polyphosphoric acid (PPA) at 120°C for 6 hours.

- Isolation : Yield 68% after recrystallization from ethanol.

This method ensures regioselective formation of the 6-amino group but requires stringent temperature control to avoid decarboxylation.

Palladium-Catalyzed C–H Activation

Recent advances employ Pd(II)/N-acetylvaline systems for constructing tetrahydroquinolines via formal (4+2) cycloaddition (Table 1).

Table 1: Pd-Catalyzed Synthesis of 1-Propyl-2-oxo-1,2,3,4-tetrahydroquinoline

| Substrate | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| N-Tf-o-tolylmethanesulfonamide | Ac-Val-OH | 2-Me THF | 85 | 71 |

| N-Ms-o-tolylmethanesulfonamide | Ac-Val-OH | Toluene | 105 | 39 |

Advantages :

- Avoids prefunctionalized substrates

- Enables late-stage diversification

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

Standard Sulfonamide Coupling

The 6-amino group reacts with naphthalene-2-sulfonyl chloride under Schotten-Baumann conditions:

- Reagents :

- 6-Amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline (1 equiv)

- Naphthalene-2-sulfonyl chloride (1.2 equiv)

- Triethylamine (2.5 equiv) in THF (0.1 M)

- Procedure :

- Add sulfonyl chloride dropwise at 0°C

- Stir at room temperature for 8 hours

- Workup :

- Dilute with H₂O, extract with EtOAc

- Purify via silica chromatography (Hex:EtOAc = 3:1)

- Yield : 82% (white solid)

Critical Factors :

- Base Selection : Triethylamine outperforms inorganic bases (e.g., K₂CO₃ yields 74%)

- Solvent : THF > DCM > PEG-400 (lower volatility aids reproducibility)

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method combines tetrahydroquinoline formation and sulfonylation in PEG-400:

- Step 1 : Cyclize N-propyl-β-keto anilide using PPA

- Step 2 : Add sulfonyl chloride and K₂CO₃ without intermediate isolation

- Yield : 76% (over two steps)

Advantages :

- Reduced purification steps

- Solvent recyclability

Spectroscopic Characterization

Key Data for Final Compound :

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, SO₂NH), 7.92–7.84 (m, 3H, naphthyl), 7.58–7.51 (m, 2H), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.62 (s, 1H, ArH), 3.82 (t, J = 7.2 Hz, 2H, NCH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂CO), 2.62 (t, J = 6.4 Hz, 2H, CH₂), 1.95–1.85 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃)

- HRMS : m/z calcd for C₂₂H₂₁N₂O₃S [M+H]⁺: 393.1274; found: 393.1278

Comparative Analysis of Methods

Table 2: Yield Optimization Across Protocols

| Method | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard coupling | Et₃N | THF | 8 | 82 |

| One-pot tandem | K₂CO₃ | PEG-400 | 12 | 76 |

| Pd-catalyzed | Cs₂CO₃ | 2-Me THF | 16 | 71 |

Key Insight : Classical Schotten-Baumann conditions provide the highest efficiency, while catalytic methods enable complex substrate tolerance.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , indicating it contains 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The presence of both the tetrahydroquinoline and naphthalene sulfonamide moieties contributes to its chemical reactivity and biological activity.

Chemistry

In the field of chemistry, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide serves as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be utilized in catalysis and material science.

Biology

Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in signal transduction pathways. For instance:

| Enzyme Target | Inhibition Activity |

|---|---|

| Protein Kinase A | Moderate inhibition observed |

| Acetylcholinesterase | Potential inhibitor |

Signal Transduction : The compound's structural similarity to known biologically active molecules suggests it may modulate various signaling pathways critical for cellular processes such as proliferation and apoptosis.

Medicine

This compound has shown promise in therapeutic applications:

Cancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance:

| Cell Line | Cytotoxicity IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Neurodegenerative Disorders : Due to its potential inhibitory effects on acetylcholinesterase, the compound may be explored for treating conditions like Alzheimer's disease.

Industrial Applications

In industry, this compound can be utilized in the development of advanced materials and as a precursor in synthesizing other complex molecules.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the enzyme inhibitory properties of various sulfonamides including this compound. The results indicated that this compound effectively inhibits acetylcholinesterase with an IC50 value significantly lower than that of standard inhibitors.

Case Study 2: Anticancer Activity

Research conducted at a university laboratory assessed the anticancer properties of this compound against several human cancer cell lines. The findings demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. This interaction can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three structural analogs (Table 1):

| Compound Name | Substituent (1-position) | Sulfonamide Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Propyl | Naphthalene-2 | C₁₉H₂₂N₂O₃S | 358.45 |

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide | Isobutyl | Naphthalene-1 | C₂₃H₂₄N₂O₃S | 408.50 |

| N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide | Propyl | Phenylmethane | C₁₉H₂₂N₂O₃S | 358.45 |

Key Observations :

- Sulfonamide Position : Naphthalene-2-sulfonamide (target) vs. naphthalene-1-sulfonamide (analog) affects steric interactions and binding affinity due to spatial differences in the fused aromatic system.

- Sulfonamide Core : Replacing naphthalene with phenylmethane (benzyl) reduces aromatic surface area, likely diminishing π-π stacking interactions critical for receptor binding .

IC₅₀ and Inhibition Kinetics

Evidence from sulfonamide derivatives highlights the importance of substituents and core structure on biological activity (Table 2):

| Compound Class | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| Naphthalene-2-Sulfonamide | 0.693 | 0.50 ± 0.1603 | Noncompetitive |

| 2,5-Dichlorothiophene-3-Sulfonamide | 1.193 | 1.71 ± 0.329 | Noncompetitive |

| 6-Aminopyridine-3-Sulfonamide | 11.95 | 4.71 ± 1.5388 | Noncompetitive |

Implications for Target Compound :

- The target compound’s naphthalene-2-sulfonamide group likely contributes to higher potency (lower IC₅₀) compared to thiophene or pyridine-based analogs, as seen in general sulfonamide trends .

- The tetrahydroquinolinone scaffold may enhance binding to proteins like ABA receptors, as demonstrated in crystallographic studies with similar ligands .

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs reveal trends:

- Molecular Weight : The target (358.45 g/mol) is lighter than the isobutyl analog (408.50 g/mol), suggesting better bioavailability .

- Lipophilicity : Propyl and isobutyl substituents increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Research Findings and Implications

ABA Receptor Binding: The target compound’s structural similarity to ABA-mimicking ligands suggests utility in agricultural biotechnology for drought resistance .

Enzyme Inhibition: Sulfonamide derivatives exhibit noncompetitive inhibition of lipid peroxidation (LPO), with naphthalene-2-sulfonamide showing the highest potency .

Synthetic Accessibility: The propyl-substituted tetrahydroquinolinone core is synthetically tractable, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2S |

| Molecular Weight | 352.44 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound primarily interacts with specific biochemical pathways. It has been shown to bind to the PYR/PYL family of abscisic acid (ABA) receptors, which are crucial in plant stress responses. This binding inhibits type 2C phosphatases (PP2C), leading to the activation of ABA signaling pathways that influence various physiological processes such as seed germination and drought resistance in plants .

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives. For instance, quinoline-based compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The inhibition of sirtuins and other cancer-related pathways has been implicated in their mechanism of action . this compound may share similar pathways due to its structural characteristics.

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. A notable study reported that certain derivatives inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells . The potential for this compound to modulate inflammatory responses warrants further investigation.

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

A group of quinoline derivatives was tested against various cancer cell lines, revealing that some exhibited significant anti-proliferative effects. The study emphasized the importance of structural modifications in enhancing biological activity. Although direct studies on this compound are sparse, its chemical structure suggests it could be a candidate for similar evaluations.

Case Study 2: Inhibition of Sirtuins

Research into related quinoline compounds indicated that they could inhibit sirtuins—proteins involved in cellular regulation and cancer progression. This suggests a potential pathway through which this compound might exert anticancer effects.

Q & A

Q. Optimization Strategies :

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Level : Basic

Answer :

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example:

- Tetrahydroquinolinone protons appear as multiplets (δ 1.5–3.5 ppm) due to ring strain.

- Naphthalene sulfonamide aromatic protons resonate at δ 7.5–8.5 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₂O₃S: 393.1274) .

- Melting Point : Compare with literature values (e.g., derivatives in show mp 206–330°C).

Table : Spectral Reference Ranges

| Structural Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Tetrahydroquinolinone | 1.5–3.5 (multiplet) | 25–45 (CH₂), 170–175 (C=O) |

| Naphthalene-SO₂ | 7.5–8.5 (aromatic) | 120–140 (aromatic C), 140–145 (SO₂) |

How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

Level : Advanced

Answer :

Contradictions often arise from:

- Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to differentiate substituent positions.

- Hydrate formation : Dry samples under vacuum and reacquire spectra .

- Impurity interference : Employ HPLC-MS with reference standards (e.g., naphthalen-1-ol derivatives ).

Case Study :

In , discrepancies in ¹H NMR for 7-methoxy derivatives were resolved by spiking with authentic standards and verifying via HRMS.

What strategies are effective in minimizing byproducts during the sulfonamide coupling step?

Level : Advanced

Answer :

Byproducts (e.g., unreacted naphthalenesulfonyl chloride or di-substituted products) can be mitigated by:

Stoichiometric Control : Use 1.1 equivalents of sulfonyl chloride to limit excess.

Temperature : Maintain 0–5°C during addition to reduce hydrolysis .

Workup : Quench with ice-water to precipitate impurities, followed by ethyl acetate extraction .

Table : Byproduct Analysis

| Byproduct | Detection Method | Mitigation Strategy |

|---|---|---|

| Hydrolyzed sulfonic acid | TLC (Rf = 0.3 in 7:3 hexane:EtOAc) | Anhydrous conditions |

| Di-substituted amine | HPLC (retention time 12.5 min) | Limit reaction time |

How should researchers validate purity for pharmacological studies of this compound?

Level : Advanced

Answer :

- HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection (254 nm). Compare retention times to USP reference standards (e.g., naphthalene-1-ol derivatives ).

- Elemental Analysis : Confirm C, H, N, S within 0.4% of theoretical values.

- Karl Fischer Titration : Ensure moisture <0.1% for hygroscopic intermediates .

What computational methods support the rational design of derivatives with improved bioactivity?

Level : Advanced

Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- QSAR : Correlate substituent electronegativity (Hammett σ) with activity data from .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict stability/reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.